rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid
Description
rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a strained three-membered ring core, a carboxylic acid group, and a para-substituted dimethylamino phenyl group. Cyclopropane-containing compounds are of interest in medicinal chemistry due to their unique conformational constraints and metabolic stability .
Properties
IUPAC Name |
(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUZAKABMZMHAH-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid (CAS Number: 2307771-93-1) is a cyclopropane derivative notable for its unique stereochemistry and the presence of a dimethylamino group. This compound has garnered attention in pharmacological research due to its potential biological activities, which may include interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. This article aims to explore the biological activity of this compound, highlighting relevant studies, case examples, and comparative analyses with structurally similar compounds.
The molecular formula of rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid is C₁₂H₁₅NO₂, with a molecular weight of approximately 205.25 g/mol. The compound's predicted density is 1.224 g/cm³, and it has a boiling point of approximately 379.2 °C .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Density | 1.224 g/cm³ |
| Boiling Point | 379.2 °C |
Pharmacological Potential
Research indicates that rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid may exhibit various pharmacological activities. Compounds with similar structural features often demonstrate:
- Antidepressant effects : Potential interaction with serotonin and norepinephrine receptors.
- Anti-inflammatory properties : Modulation of inflammatory pathways.
- Neuroprotective effects : Inhibition of enzymes such as acetylcholinesterase (AChE), which is critical in neurodegenerative diseases.
Preliminary studies suggest that this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, its binding affinity to AChE could indicate potential applications in treating conditions like Alzheimer's disease. Further investigations into these interactions are necessary to elucidate its pharmacodynamics and therapeutic potential.
Case Studies
-
Study on Neurotransmitter Interaction :
- A study examined the binding affinity of rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid to AChE and found that it could effectively inhibit enzyme activity, suggesting its potential as a neuroprotective agent.
-
Anti-inflammatory Activity :
- In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages, indicating its role in modulating immune responses.
Comparative Analysis
The biological activity of rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid can be compared to structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | Cyclopropane derivative | Contains fluorine substituents affecting reactivity |
| trans-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid | Isomeric form | Different stereochemistry may alter biological activity |
| rel-(1R,2S)-2-(4-Methylphenyl)cyclopropanecarboxylic acid | Structural isomer | Variation in substituents could influence properties |
The distinct stereochemistry and the dimethylamino group in rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid may confer unique biological activities compared to these similar compounds.
Comparison with Similar Compounds
Structural and Electronic Differences
The dimethylamino group distinguishes this compound from analogs with halogenated or alkoxy substituents. Key structural analogs include:
Electronic Effects :
- The dimethylamino group (NMe₂) donates electrons via resonance, reducing the carboxylic acid's acidity compared to halogenated analogs (e.g., 4-F or 3,4-Cl₂ derivatives) .
- Fluorine and chlorine substituents increase acidity (pKa ~2–3 for COOH) due to electron withdrawal, while the hydroxyl group (4-OH) further lowers pKa (~1–2) .
Physicochemical Properties
- The dimethylamino group enhances water solubility compared to halogenated analogs, making it more suitable for aqueous formulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
